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Compound of Interest

Compound Name:

Cat. No.:

N-(tert-Butoxycarbonyl)aniline-
13C6

B140980

L  Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of
N-(tert-Butoxycarbonyl)aniline-13C6. It details the key analytical techniques and

experimental protocols required for the unambiguous identification and characterization of this

isotopically labeled compound.

Compound Identification

Property Value Source
N-(tert-Butoxycarbonyl)aniline-
Compound Name
13C6
N-BOC-aniline-13CS6, tert-butyl
Synonyms N-((1,2,3,4,5,6- PubChem[1]
13C6)phenyl)carbamate
CAS Number 176850-21-8 PubChem[1]
Molecular Formula 13C6CsH15NO2 Biosynth[2]
Molecular Weight 199.20 g/mol PubChem[1]
Isotopic Purity 99 atom % 13C Sigma-Aldrich
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Spectroscopic Data and Analysis

The structure of N-(tert-Butoxycarbonyl)aniline-13C6 is confirmed through a combination of
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of N-(tert-
Butoxycarbonyl)aniline-13C6, providing detailed information about the carbon and proton
environments.

IH NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms
in the molecule. The chemical shifts are influenced by the electron-withdrawing carbamate

group.

Predicted Chemical Shift (9,

Assignment Multiplicity
ppm)

H-2', H-6' ~7.3 Multiplet

H-3', H-4', H-5' ~7.0-7.2 Multiplet

-NH- ~6.5 Singlet (broad)

-C(CHs)s ~1.5 Singlet

13C NMR Spectroscopy: The carbon-13 NMR spectrum is the definitive tool for confirming the
isotopic labeling of the aniline ring. Due to the 99% 13C enrichment of the aromatic ring,
complex 13C-13C spin-spin coupling patterns will be observed. The chemical shifts of the tert-
butoxycarbonyl group remain unaffected.
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Predicted Chemical Shift (9,

Predicted 13C-13C Coupling

Assignment
ppm) Constants (J, Hz)
1J(C1'-C2') = 55-60 Hz, 2J(C1'-
13C-1' ~138 C3) = 1-3 Hz, 3J(C1-C4") = 7-
10 Hz
1J(C2'-C1') = 55-60 Hz, 1J(C2'-
13C-2', 13C-6' ~118 C3") = 55-60 Hz, 2J(C2'-C4") =
7-10 Hz, 3J(C2'-C5) = 1-3 Hz
1)(C3'-C2') = 55-60 Hz, 1J(C3'-
13C-3', 13C-5' ~129 C4') = 55-60 Hz, 2J(C3'-C1') =
1-3 Hz, 3J(C3'-C6') = 7-10 Hz
1)(C4'-C3') = 55-60 Hz, 2J(C4'-
BC-4' ~123
C2)=7-10 Hz
-C=0 ~153
-C(CHs)s ~80
-C(CHs)s ~28

Note: Predicted chemical shifts are based on data for the unlabeled compound. Coupling

constants are estimated based on values reported for benzene.[3][4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of the compound.

Electrospray ionization (ESI) is a suitable soft ionization technique.
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lon Predicted m/z Notes

Protonated molecular ion. The

+6 mass shift compared to the
[M+H]*+ 200.13

unlabeled compound (m/z 194)

confirms the 13Cs labeling.
[M+Na]* 222.11 Sodium adduct.

Loss of isobutylene from the
[M-CaHs+H]* 144.08

tert-butyl group.

Fragment corresponding to
[13CsHsNH2]* 99.08

aniline-13Ce.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm™1) Vibration Intensity
~3400 N-H Stretch Medium

~3050 Aromatic C-H Stretch Medium

~2980 Aliphatic C-H Stretch Strong

~1730 C=0 Stretch (Amide I) Strong

~1590, 1490 Aromatic C=C Stretch Medium-Strong
~1520 N-H Bend (Amide 1) Strong

~1230 C-N Stretch Strong

~1160 C-O Stretch Strong

Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)aniline-13C6
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A standard procedure for the N-Boc protection of an amine can be adapted for the synthesis of
the title compound.[5][6][7]

Materials:

Aniline-13Ce (1.0 eq)

Di-tert-butyl dicarbonate ((Boc)20) (1.1 eq)

Triethylamine (EtsN) (1.2 eq) or another suitable base

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:

 Dissolve Aniline-13Ce in the chosen solvent in a round-bottom flask.
e Add the base (e.g., triethylamine) to the solution.

e Add di-tert-butyl dicarbonate to the reaction mixture.

 Stir the reaction at room temperature and monitor its progress by Thin Layer
Chromatography (TLC).

e Upon completion, wash the reaction mixture with water and brine.
e Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
» Remove the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain N-(tert-Butoxycarbonyl)aniline-13C6 as a solid.

NMR Spectroscopy

Sample Preparation:

e Accurately weigh 5-10 mg of N-(tert-Butoxycarbonyl)aniline-13C6.
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o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-ds)
in a clean, dry vial.

o Transfer the solution to an NMR tube using a Pasteur pipette with a cotton or glass wool plug
to filter out any particulate matter.

H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher.
e Pulse Program: Standard proton-decoupled single-pulse experiment.

e Number of Scans: 1024 or more, due to the lower natural abundance of 3C (though high
enrichment in the ring mitigates this for those carbons).

o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-220 ppm.

Mass Spectrometry (ESI-MS)

Sample Preparation:

o Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g.,
methanol, acetonitrile).
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 Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent, often
with the addition of 0.1% formic acid to promote protonation.

Instrument Parameters (Typical):

lonization Mode: Positive Electrospray lonization (ESI+).

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

e Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place the mixture in a pellet press and apply pressure to form a transparent or translucent
pellet.

Sample Preparation (Thin Film):
e Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).

o Apply a drop of the solution to a salt plate (e.g., NaCl, KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.

Data Acquisition:
e Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

e Scan Range: 4000-400 cm™1,
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e Number of Scans: 16-32.

e Resolution: 4 cm™1,
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Caption: Workflow for the synthesis and structural elucidation of N-(tert-
Butoxycarbonyl)aniline-13C6.
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Caption: Predicted ESI-MS fragmentation pathway for N-(tert-Butoxycarbonyl)aniline-13C6.
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Caption: Logical relationships of NMR data to the structural elucidation of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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